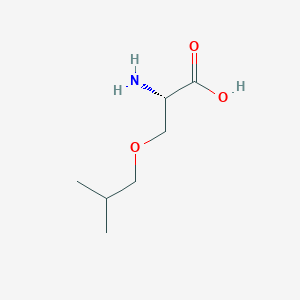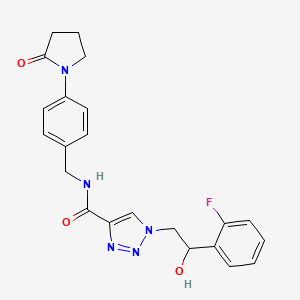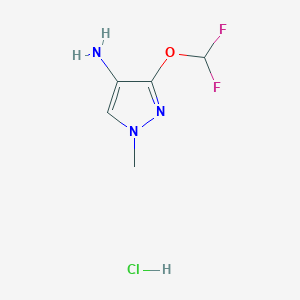
(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, which is a key starting material for the synthesis of an orally active antagonist of the platelet fibrinogen receptor. The synthesis involves the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary using a combination of formic acid and triethylsilane . This method could potentially be adapted for the synthesis of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid" by altering the starting materials and reaction conditions to introduce the 2-methylpropoxy group.
Molecular Structure Analysis
The second and third papers discuss the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate in combination with acetic acid and water. The structure is monoclinic with specific lattice parameters and is stabilized by hydrogen bonds. The indole ring is essentially planar, and the crystal structure's geometry is similar to related compounds . While the compound is not an indole derivative, the discussion on crystallography and hydrogen bonding can be relevant when considering the molecular structure of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid."
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid." However, based on the synthesis methods and molecular interactions described, one could infer that similar amino acid derivatives might undergo reactions that involve the amino group, such as transamination or coupling reactions, and the carboxylic acid group, such as esterification or amidation .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure, hydrogen bonding, and molecular geometry are discussed in the context of the (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate . These properties are crucial for understanding the solubility, stability, and reactivity of amino acid derivatives. For "(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid," similar analyses would be required to determine its physical and chemical properties, which are essential for its potential application in pharmaceuticals or as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Polymorphism
The study by Podjed & Modec (2022) investigates the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, including compounds structurally related to (2S)-2-Amino-3-(2-methylpropoxy)propanoic acid. The research highlights the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the structural polymorphism of these salts, emphasizing the chemical's role in understanding molecular interactions and crystal engineering. This investigation provides insights into the molecular architecture and potential applications in designing materials with specific crystallographic properties (Podjed & Modec, 2022).
Computational Peptidology and Antifungal Tripeptides
In the domain of computational peptidology, Flores-Holguín, Frau, & Glossman-Mitnik (2019) conducted a study on a group of antifungal tripeptides, examining their molecular properties and structures to predict their reactivity descriptors. Although the specific compound was not directly mentioned, the methodology and conceptual framework presented in this research could be applicable to studying the reactivity and bioactivity scores of similar compounds, providing a foundation for drug design and understanding the chemical reactivity of peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Biocatalysis
Li et al. (2013) explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. While the direct application of (2S)-2-Amino-3-(2-methylpropoxy)propanoic acid was not discussed, the study's focus on enantioselective catalysis and the use of microbial strains for producing pharmaceutical intermediates underlines the potential of biocatalysis in generating enantiomerically pure compounds, which could extend to the synthesis and application of the compound (Li et al., 2013).
Synthesis and Characterization of Polyaspartic Acid Derivative
Shi et al. (2017) synthesized a polyaspartic acid derivative using a novel approach that might offer insights into the manipulation of similar compounds for industrial applications. The study emphasizes the importance of structural characterization and evaluation of scale and corrosion inhibition performance, demonstrating the broader applicability of such compounds in material science and environmental engineering (Shi et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-methylpropoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWUEKKBANWFSQ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(2-methylpropoxy)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2502764.png)


![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B2502779.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)